Cas no 596-58-7 ((RS)-disinomenine)

(RS)-disinomenine structure
Nome del prodotto:(RS)-disinomenine
(RS)-disinomenine Proprietà chimiche e fisiche
Nomi e identificatori
-
- (RS)-disinomenine
- 1,1'-disinomenine
- 4,4'-Dihydroxy-3,7,3',7'-tetramethoxy-17,17'-dimethyl-[1,1']bimorphin-7-enyl-6,6'-dion
- 4,4'-dihydroxy-3,7,3',7'-tetramethoxy-17,17'-dimethyl-[1,1']bimorphin-7-enyl-6,6'-dione
- Bisinomenine
- disinomenine
- (+)-Disinomenine
- CHEBI:80819
- (1R,9S,10S)-3-hydroxy-6-[(1R,9S,10S)-3-hydroxy-4,12-dimethoxy-17-methyl-13-oxo-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-6-yl]-4,12-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one
- 596-58-7
- C16954
- (S)-Disinomenine
- (R)-Disinomenine
- CHEMBL255668
- Q27149862
-
- Inchi: InChI=1S/C38H44N2O8/c1-39-9-7-37-17-27(41)29(45-3)15-23(37)25(39)11-21-19(13-31(47-5)35(43)33(21)37)20-14-32(48-6)36(44)34-22(20)12-26-24-16-30(46-4)28(42)18-38(24,34)8-10-40(26)2/h13-16,23-26,43-44H,7-12,17-18H2,1-6H3
- Chiave InChI: AXVVWZONCVUAPP-UHFFFAOYSA-N
- Sorrisi: C1CN([C@H]2[C@@H]3[C@@]1(c1c(c(cc(c1C2)c1cc(c(c2c1C[C@H]1[C@H]4[C@@]2(CCN1C)CC(=O)C(=C4)OC)O)OC)OC)O)CC(=O)C(=C3)OC)C
Proprietà calcolate
- Massa esatta: 656.30976637g/mol
- Massa monoisotopica: 656.30976637g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 10
- Conta atomi pesanti: 48
- Conta legami ruotabili: 5
- Complessità: 1280
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 6
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 118Ų
- XLogP3: 0.706
(RS)-disinomenine Letteratura correlata
-
Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
3. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
-
Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324
596-58-7 ((RS)-disinomenine) Prodotti correlati
- 141484-09-5(3-Cyclohexen-1-amine, 4-methyl-, (R)-)
- 139122-81-9(Tripterifordin)
- 921069-66-1(1,7-dimethyl-3-(3-phenylpropyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 1807208-43-0(2-Bromomethyl-5-methoxy-3-(trifluoromethyl)pyridine)
- 2172275-61-3(2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoethyl}-1,3-thiazole-4-carboxylic acid)
- 1261602-46-3(2-Pyridinecarboxylic acid, 3-chloro-5-methyl-, ethyl ester)
- 1807109-25-6(2-(Bromomethyl)-6-(difluoromethyl)-3-methoxy-5-methylpyridine)
- 2171450-39-6(2-{(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidomethyl}-2-methylbutanoic acid)
- 74115-10-9(SKF 83822 hydrobromide)
- 932352-77-7(methyl 4-(2-{5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-ylsulfanyl}acetamido)benzoate)
Fornitori consigliati
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

pengshengyue
Membro d'oro
CN Fornitore
Grosso

Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
CN Fornitore
Reagenti
